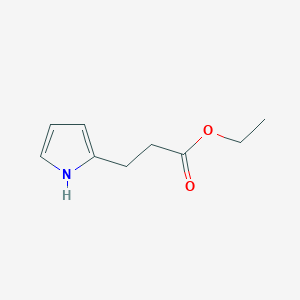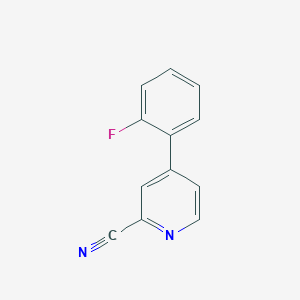
4-(2-Fluorophenyl)pyridine-2-carbonitrile
説明
Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .科学的研究の応用
1. Crystal Structure and Molecular Docking
The crystal structure and molecular docking studies of pyridine derivatives, including 4-(2-Fluorophenyl)pyridine-2-carbonitrile, have been conducted. These studies focus on potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), which can increase sensitivity to apoptosis in cells expressing NAMPT and tumorspheres (Venkateshan et al., 2019).
2. Corrosion Inhibition
Pyrazolo[3,4-b]pyridine derivatives, a category that includes this compound, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments (Dandia et al., 2013).
3. Synthesis of New Derivatives
New series of pyrazole-4-carbonitrile derivatives, including compounds related to this compound, have been synthesized. These derivatives have been used to create new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali et al., 2016).
4. Non-Linear Optical Properties
The study of pyridine-carbonitrile derivatives for their non-linear optical properties is another significant area. The structural analysis of these compounds contributes to the understanding of their potential in optical applications (Palani et al., 2004).
5. Photopolymerization Processes
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, related to this compound, have been evaluated for monitoring different types of photopolymerization processes. These compounds are also studied for their role in accelerating cationic and free-radical photopolymerization under near UV light (Ortyl et al., 2019).
6. OLED Efficiency
Research includes the design and synthesis of pyridine-carbonitrile fluorophores with amine-type donors for application in OLEDs. These studies focus on enhancing photoluminescence and thermally activated delayed fluorescence (Chen et al., 2022).
将来の方向性
特性
IUPAC Name |
4-(2-fluorophenyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-12-4-2-1-3-11(12)9-5-6-15-10(7-9)8-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPJTTSTXIPUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


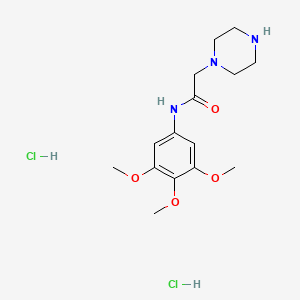
![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)
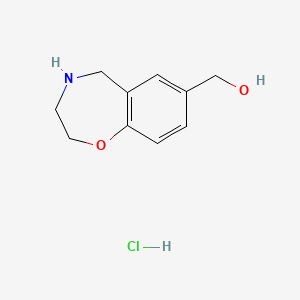
![[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride](/img/structure/B1396809.png)
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/structure/B1396811.png)
![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/structure/B1396812.png)
![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride](/img/structure/B1396813.png)
![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-methyl]amine dihydrochloride](/img/structure/B1396814.png)
![N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396815.png)
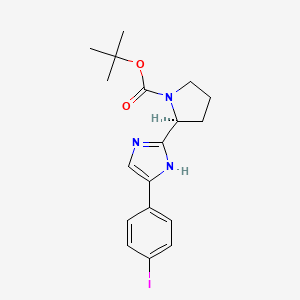
![2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396819.png)


